molecular formula C17H34N2Sn B2943329 1-Ethyl-2-(tributylstannyl)-1H-imidazole CAS No. 1403821-71-5

1-Ethyl-2-(tributylstannyl)-1H-imidazole

Cat. No. B2943329
CAS RN: 1403821-71-5
M. Wt: 385.183
InChI Key: MPVBYTOPMQUEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-2-(tributylstannyl)-1H-imidazole, also known as ETI, is an organic compound that has been studied for its potential applications in a variety of scientific research fields. It is a colorless liquid at room temperature and is soluble in most organic solvents. ETI is a derivative of the imidazole family of compounds and is primarily used as a ligand for coordination chemistry.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Imidazoles : The compound has been utilized in the synthesis of imidazoles. For example, 2-(tri-n-butylstannyl) tetrazoles, when reacted with activated alkynes, yield 1-alkenyltetrazoles. These tetrazoles can be irradiated to produce imidazoles (Casey et al., 1985).

  • Preparation of 5-Aryl- and 5-Heteroaryl-1H-Tetrazoles : 2-Benzyloxymethyl-5-(tributylstannyl)tetrazole, a related compound, is used for converting aryl- and heteroaryl-halides to 5-aryl- and 5-heteroaryl-1H-tetrazoles (Bookser, 2000).

  • Ethynylation of Azaaromatics : Bis(tributylstannyl)acetylene, a compound related to 1-Ethyl-2-(tributylstannyl)-1H-imidazole, has been used for the ethynylation of azaaromatics, including imidazole, in the presence of alkyl chloroformate (Itoh et al., 1994).

Pharmacological Research

  • Ligands for Estrogen Receptors : Some 1H-imidazole derivatives have been synthesized and tested for biological activity, showing clear structure-activity relationships. Certain derivatives exhibited hormonal activity in estrogen receptor-positive cells (Wiglenda et al., 2005).

  • Anticonvulsant Agents : 1-(Naphthylalkyl)-1H-imidazole derivatives have shown potent anticonvulsant activity, with some derivatives demonstrating high therapeutic indices between anticonvulsant and depressant activity (Walker et al., 1981).

Other Applications

  • Ionic Liquid for Energy Storage Devices : 1-Ethyl-3-methylimidazolium bis (nonafluorobutane-1-sulfonyl imidate), a related ionic liquid, has been synthesized for use in lithium-ion batteries, demonstrating high electrical conductivity and capacity (Karuppasamy et al., 2020).

  • Corrosion Inhibitors : Imidazoline derivatives, closely related to imidazoles, have been investigated as corrosion inhibitors for mild steel in acidic solutions (Zhang et al., 2015).

properties

IUPAC Name

tributyl-(1-ethylimidazol-2-yl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N2.3C4H9.Sn/c1-2-7-4-3-6-5-7;3*1-3-4-2;/h3-4H,2H2,1H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVBYTOPMQUEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CN1CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N2Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-(tributylstannyl)-1H-imidazole

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